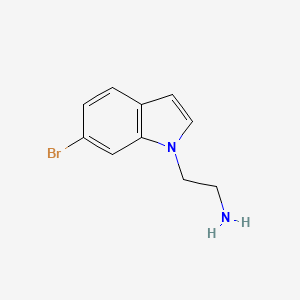

2-(6-bromo-1H-indol-1-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-bromoindol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c11-9-2-1-8-3-5-13(6-4-12)10(8)7-9/h1-3,5,7H,4,6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGVLLAFASAZKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-(6-bromo-1H-indol-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-bromo-1H-indol-1-yl)ethanamine is a derivative of indole, a prominent heterocyclic scaffold in medicinal chemistry. The strategic placement of a bromine atom at the 6-position and an ethanamine side chain at the 1-position of the indole ring suggests its potential for interacting with various biological targets. This document provides a comprehensive overview of the available and predicted physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and an exploration of its potential biological significance through relevant signaling pathways.

While experimental data for this compound is limited, this guide consolidates information on its isomers and provides predicted values to support further research and development.

Physicochemical Properties

| Property | This compound (Predicted/Inferred) | 2-(6-bromo-1H-indol-2-yl)ethanamine | 2-(6-bromo-1H-indol-3-yl)ethanamine |

| Molecular Formula | C₁₀H₁₁BrN₂ | C₁₀H₁₁BrN₂ | C₁₀H₁₁BrN₂ |

| Molecular Weight ( g/mol ) | 239.11 | 239.11[1] | 239.11[2] |

| Physical Form | Solid (predicted) | - | Yellow to brown solid[2] |

| Melting Point (°C) | Not available | Not available | Not available |

| Boiling Point (°C) | Not available | Not available | Not available |

| pKa (predicted) | ~9.5-10.5 (amine) | ~9.5-10.5 (amine) | ~9.5-10.5 (amine) |

| logP (predicted) | ~2.5-3.0 | Not available | Not available |

| Solubility | Sparingly soluble in water, soluble in organic solvents (predicted) | Not available | Not available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 6-bromoindole. A plausible synthetic route is detailed below, adapted from procedures for similar N-substituted indoles.[3][4]

Step 1: N-Alkylation of 6-Bromoindole with 2-bromoethanol

-

Materials: 6-bromoindole, sodium hydride (NaH) 60% dispersion in mineral oil, anhydrous N,N-dimethylformamide (DMF), 2-bromoethanol, distilled water, ethyl acetate, brine.

-

Procedure:

-

To a stirred suspension of NaH (1.5 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of 6-bromoindole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add 2-bromoethanol (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of distilled water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(6-bromo-1H-indol-1-yl)ethan-1-ol.

-

Step 2: Conversion of the Alcohol to the Amine

This can be achieved via a two-step process involving mesylation followed by substitution with an amine equivalent (e.g., sodium azide and subsequent reduction, or direct displacement with ammonia).

-

Mesylation:

-

Dissolve the alcohol from the previous step in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

-

Stir the reaction at 0 °C for 2-3 hours.

-

Wash the reaction mixture with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate, which can be used in the next step without further purification.

-

-

Amination:

-

Dissolve the crude mesylate in DMF and add sodium azide (3.0 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, pour it into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Dissolve the crude azide in methanol and add a catalyst such as palladium on carbon (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

-

Filter the catalyst and concentrate the filtrate to obtain the crude product.

-

Purify by column chromatography to yield this compound.

-

Determination of Physicochemical Properties

3.2.1. pKa Determination (Potentiometric Titration)

-

Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is the pH at which the compound is 50% ionized.[5][6]

-

Procedure:

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of water and methanol).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the half-equivalence point of the titration curve.

-

3.2.2. logP Determination (Shake-Flask Method)

-

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases (n-octanol and water) at equilibrium. logP is the logarithm of this ratio.[7][8]

-

Procedure:

-

Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Accurately prepare a stock solution of this compound in the aqueous phase.

-

Mix a known volume of the stock solution with a known volume of the n-octanol phase in a separatory funnel.

-

Shake the funnel for a predetermined time to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P = [concentration in octanol] / [concentration in water]) and then the logP.

-

3.2.3. Solubility Determination (Equilibrium Solubility Method)

-

Principle: The solubility is determined by creating a saturated solution of the compound and measuring its concentration.[9]

-

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

-

The measured concentration represents the solubility of the compound in that solvent at that temperature.

-

Potential Biological Activity and Signaling Pathway

Derivatives of indole ethanamine are known to interact with various receptors in the central nervous system. Notably, N-substituted indole ethylamines have been investigated as agonists for the 5-HT(1D) serotonin receptor. Agonism at this receptor is a key mechanism for the action of triptan drugs used in the treatment of migraine.

The 5-HT(1D) receptor is a G protein-coupled receptor (GPCR). Its activation initiates an intracellular signaling cascade that can lead to various cellular responses.

5-HT(1D) Receptor Signaling Pathway

Activation of the 5-HT(1D) receptor by an agonist like this compound is proposed to trigger the following signaling pathway:

Caption: Proposed 5-HT(1D) receptor signaling pathway.

Workflow for Synthesis and Characterization

The logical flow from synthesis to characterization and biological assessment is crucial in drug discovery.

Caption: Experimental workflow for synthesis and evaluation.

Conclusion

This compound represents a molecule of interest for further investigation, particularly in the context of serotonergic signaling. This guide provides a foundational understanding of its predicted physicochemical properties and outlines detailed protocols for its synthesis and characterization. The provided information is intended to facilitate future research and accelerate the exploration of this compound's therapeutic potential. Researchers are encouraged to perform the described experiments to obtain definitive data for this specific isomer.

References

- 1. 2-(6-bromo-1H-indol-2-yl)ethanamine | 1018637-87-0 | Benchchem [benchchem.com]

- 2. Buy 2-(6-bromo-1H-indol-3-yl)ethanamine (EVT-403486) | 96624-18-9 [evitachem.com]

- 3. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. dev.drugbank.com [dev.drugbank.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

Spectroscopic Data Analysis of 2-(6-bromo-1H-indol-1-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(6-bromo-1H-indol-1-yl)ethanamine. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from its immediate precursor, 2-(6-bromo-1H-indol-1-yl)acetic acid, to provide a detailed analysis of expected spectroscopic characteristics. This guide includes tabulated nuclear magnetic resonance (NMR) data, anticipated infrared (IR) spectroscopy bands, and predicted mass spectrometry (MS) fragmentation patterns. Furthermore, a detailed experimental protocol for the synthesis of the title compound is provided, alongside workflow visualizations to aid in laboratory application.

Introduction

Indole-containing compounds are a significant class of heterocyclic molecules with wideranging applications in medicinal chemistry and drug development. The introduction of a bromine substituent and an ethanamine side chain at the N-1 position of the indole ring can significantly modulate the molecule's physicochemical and biological properties. Accurate interpretation of spectroscopic data is paramount for the unambiguous identification and characterization of such novel compounds. This guide serves as a practical resource for researchers engaged in the synthesis and analysis of this compound and related derivatives.

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of the title compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are discussed below, with reference to the known data for 2-(6-bromo-1H-indol-1-yl)acetic acid.[1]

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring and the aliphatic protons of the ethanamine side chain.

Table 1: Experimental ¹H NMR Data for 2-(6-bromo-1H-indol-1-yl)acetic acid and Predicted Data for this compound in DMSO-d₆.

| Proton Assignment | 2-(6-bromo-1H-indol-1-yl)acetic acid (ppm)[1] | Predicted this compound (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-2 | 7.55 | ~7.6 | d | ~3.1 |

| H-3 | 6.48 | ~6.5 | d | ~3.1 |

| H-4 | 7.52 | ~7.5 | d | ~8.5 |

| H-5 | 7.15 | ~7.2 | dd | ~8.5, ~1.8 |

| H-7 | 7.70 | ~7.7 | d | ~1.8 |

| N-CH₂ | 5.05 | ~4.2 | t | ~6-7 |

| CH₂-NH₂ | - | ~2.9 | t | ~6-7 |

| NH₂ | - | Variable (broad s) | br s | - |

| NH (indole) | - | - | - | - |

Analysis: The signals for the indole ring protons (H-2 to H-7) in this compound are predicted to be in similar positions to those of the acetic acid precursor. The most significant difference will be observed in the aliphatic region. The methylene group attached to the indole nitrogen (N-CH₂) is expected to be a triplet, coupled to the adjacent methylene group. The terminal methylene group (CH₂-NH₂) will also appear as a triplet. The amine protons (NH₂) will likely be a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Experimental ¹³C NMR Data for 2-(6-bromo-1H-indol-1-yl)acetic acid and Predicted Data for this compound in DMSO-d₆.

| Carbon Assignment | 2-(6-bromo-1H-indol-1-yl)acetic acid (ppm)[1] | Predicted this compound (ppm) |

| C-2 | 127.55 | ~128 |

| C-3 | 101.79 | ~102 |

| C-3a | 127.55 | ~128 |

| C-4 | 122.47 | ~123 |

| C-5 | 122.47 | ~123 |

| C-6 | 114.57 | ~115 |

| C-7 | 113.27 | ~113 |

| C-7a | 137.81 | ~138 |

| N-CH₂ | 47.58 | ~45-50 |

| CH₂-NH₂ | - | ~40-45 |

| C=O | 170.75 | - |

Analysis: The chemical shifts for the carbon atoms of the 6-bromoindole core are expected to be largely consistent with the acetic acid precursor. The key differences will be in the side chain. The carboxylic acid carbon (C=O) at ~170.75 ppm will be absent. In its place, two aliphatic carbon signals for the N-CH₂ and CH₂-NH₂ groups are predicted to appear in the range of 40-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for this compound are summarized below.

Table 3: Predicted Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3300-3500 (two bands for primary amine) |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-2960 |

| C=C (aromatic) | Stretch | 1450-1600 |

| C-N | Stretch | 1020-1250 |

| C-Br | Stretch | 500-600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

For this compound (C₁₀H₁₁BrN₂), the expected molecular weight is approximately 239.11 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z 239/241.

-

Loss of the ethylamine side chain: Fragmentation of the C-N bond connecting the side chain to the indole ring, leading to a fragment corresponding to the 6-bromoindole cation at m/z 195/197.

-

Formation of an aziridinium ion: A common fragmentation pathway for N-alkylethylamines, leading to a fragment at m/z 44 (CH₂=NH₂⁺).

Experimental Protocols

The following is a detailed protocol for a plausible synthesis of this compound, based on established methods for the N-alkylation of indoles.[1]

4.1. Synthesis of 2-(6-bromo-1H-indol-1-yl)acetonitrile

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF), add 6-bromoindole (1.0 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add bromoacetonitrile (1.1 eq) dropwise.

-

Let the reaction proceed at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

4.2. Reduction of 2-(6-bromo-1H-indol-1-yl)acetonitrile to this compound

-

To a solution of 2-(6-bromo-1H-indol-1-yl)acetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add lithium aluminum hydride (LAH) (2.0-3.0 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by a suitable method, such as column chromatography or crystallization of a salt form (e.g., hydrochloride).

Experimental Workflow

The following diagram illustrates the proposed synthetic and analytical workflow.

References

An In-depth Technical Guide to 2-(6-bromo-1H-indol-1-yl)ethanamine and Its Isomer

Abstract: This technical guide provides a comprehensive overview of 2-(6-bromo-1H-indol-1-yl)ethanamine, a derivative of the indole heterocyclic system. A critical point of clarification is the discrepancy in public databases between the chemical name and the provided CAS number, 96624-18-9. This CAS number is consistently associated with the isomeric compound, 2-(6-bromo-1H-indol-3-yl)ethanamine. To ensure accuracy and utility for researchers, this document addresses both isomers, detailing their chemical properties, potential synthetic pathways, and known or inferred biological activities based on structurally related compounds. The guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Clarification of Isomers

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters like serotonin.[1][2] Substitution on the indole ring system allows for the fine-tuning of pharmacological properties. This guide focuses on 6-bromo-substituted indole ethanamine derivatives.

It is imperative to begin with a clarification. The requested compound, this compound, features an ethanamine side chain at the N-1 position of the indole ring. However, the provided CAS number, 96624-18-9, is unambiguously linked in chemical databases to 2-(6-bromo-1H-indol-3-yl)ethanamine, where the side chain is at the C-3 position.[3][4] This C-3 substituted isomer is a classic tryptamine derivative.[5]

Given this discrepancy, this whitepaper will cover both isomers to provide a thorough resource. Section 2 will detail the requested N-1 isomer, drawing on data from analogous compounds, while Section 3 will describe the C-3 isomer associated with the CAS number.

The N-1 Isomer: this compound

Direct experimental data for this specific isomer is scarce in peer-reviewed literature. The following sections are constructed based on established chemical principles and data from closely related N-1 substituted indole derivatives.

Chemical Properties

The fundamental chemical properties of the N-1 isomer are summarized below. These values are calculated based on its chemical structure.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrN₂ |

| Molecular Weight | 239.11 g/mol |

| Canonical SMILES | C1(C=C(Br)C=C2)=C2C=CN1CCN |

| InChI Key | InChI=1S/C10H11BrN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2 |

| Topological Polar Surface Area | 28.1 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Synthesis and Experimental Protocols

The synthesis of this compound would most likely proceed via the N-alkylation of 6-bromoindole. This is a common and well-documented method for functionalizing the indole nitrogen.[6]

The logical workflow for synthesizing the target compound involves a two-step process starting from commercially available 6-bromoindole.

Caption: Proposed synthesis of the N-1 isomer via N-alkylation and deprotection.

This protocol is adapted from established procedures for the N-alkylation of indoles.[6][7]

Step 1: Synthesis of N-(2-(6-bromo-1H-indol-1-yl)ethyl)phthalimide

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add a solution of 6-bromoindole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of N-(2-bromoethyl)phthalimide (1.1 eq.) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the phthalimide-protected intermediate.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 in ethanol (EtOH).

-

Add hydrazine hydrate (10 eq.) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Treat the residue with aqueous hydrochloric acid (HCl) and filter to remove the phthalhydrazide byproduct.

-

Basify the filtrate with aqueous sodium hydroxide (NaOH) to a pH > 10.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Potential Biological Activity

While no specific biological data exists for this compound, the activity of structurally similar N-1 substituted indole ethylamines suggests a potential role as a serotonin (5-HT) receptor agonist. A study on a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine compounds identified them as potent and selective 5-HT(1D) receptor agonists.

The interaction of an agonist with the 5-HT(1D) receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).

Caption: Postulated signaling pathway via 5-HT(1D) receptor agonism.

The C-3 Isomer: 2-(6-bromo-1H-indol-3-yl)ethanamine (CAS 96624-18-9)

This section details the tryptamine isomer that is correctly associated with CAS number 96624-18-9.

Chemical Properties

The properties for the C-3 isomer are well-documented and available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 96624-18-9 | [3][4] |

| Molecular Formula | C₁₀H₁₁BrN₂ | [3] |

| Molecular Weight | 239.11 g/mol | [3] |

| Appearance | Yellow to brown solid | [3] |

| Storage Temperature | 2-8°C | [3] |

| InChI Key | JMJWBINWUCHDRO-UHFFFAOYSA-N | [4] |

Synthesis and Experimental Protocols

Multiple synthetic routes have been described for this compound, typically starting from 6-bromoindole.

A common laboratory synthesis involves a Friedel-Crafts acylation followed by amidation and reduction.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Buy 2-(6-bromo-1H-indol-3-yl)ethanamine (EVT-403486) | 96624-18-9 [evitachem.com]

- 4. 96624-18-9|2-(6-Bromo-1h-indol-3-yl)ethanamine|2-(6-Bromo-1h-indol-3-yl)ethanamine|-范德生物科技公司 [bio-fount.com]

- 5. Tryptamine - Wikipedia [en.wikipedia.org]

- 6. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 2-(6-bromo-1H-indol-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the target compound, 2-(6-bromo-1H-indol-1-yl)ethanamine. This N-substituted indole derivative is a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the development of novel therapeutic agents. This document details a reliable synthetic pathway, outlines experimental protocols, and presents key analytical data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrN₂ |

| Molecular Weight | 239.11 g/mol |

| Appearance | Predicted: Off-white to pale yellow solid |

| Melting Point | Predicted: 65-72 °C |

| Boiling Point | Predicted: >350 °C at 760 mmHg |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |

Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from commercially available 6-bromoindole. The general strategy involves the N-alkylation of the indole nitrogen with a protected 2-aminoethyl group, followed by a deprotection step to reveal the primary amine. The Gabriel synthesis approach, utilizing N-(2-bromoethyl)phthalimide, is a robust method for this transformation.

2-(6-bromo-1H-indol-1-yl)ethanamine as a marine bisindole alkaloid

An In-depth Technical Guide to the Marine Bisindole Alkaloid: 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine

Introduction

2,2-bis(6-bromo-1H-indol-3-yl)ethanamine is a noteworthy marine-derived bisindole alkaloid. This class of natural products is characterized by a structure containing two indole moieties. This specific compound has garnered significant interest within the scientific community for its potent biological activities, particularly its antimicrobial and antibiofilm properties.

Isolated from marine invertebrates, specifically the Californian tunicate Didemnum candidum and the New Caledonian sponge Orina spp., this molecule represents a promising scaffold for the development of new therapeutic agents to combat antibiotic resistance.[1][2] Its unique structure, featuring a 3,3'-diindolylmethane (DIM) core, is shared by other natural products with significant antibacterial activity.[1] This guide provides a comprehensive overview of its synthesis, biological activity, and the experimental protocols used for its evaluation.

Chemical Structure and Synthesis

The core structure of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine consists of two 6-bromoindole units linked at their C3 position to a central ethanamine moiety.

Experimental Protocol: Synthesis of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine

A common synthetic route involves the condensation of 6-bromoindole with a protected aminoacetaldehyde equivalent, followed by deprotection. The following protocol is based on established methods.[3][4]

Step 1: Condensation Reaction

-

Dissolve N-(2,2-dimethoxyethyl)-2,2,2-trifluoroacetamide (1 equivalent) in dry acetonitrile in a microwave-safe vessel under an argon atmosphere.

-

Add 6-bromoindole (2 equivalents) and diphenyl phosphate (0.1 equivalents) to the solution.

-

Heat the mixture to 80-120°C using microwave irradiation for 4 to 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Extract the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected bisindole intermediate.

Step 2: Deprotection

-

Dissolve the crude protected intermediate from Step 1 in methanol.

-

Add potassium carbonate (K₂CO₃) to the solution.

-

Reflux the mixture for approximately 2 hours.

-

After cooling, neutralize the mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, using column chromatography on silica gel.

Biological Activity and Quantitative Data

This marine alkaloid exhibits a significant range of biological activities, most notably against pathogenic microbes and their biofilms.

Antimicrobial Activity

2,2-bis(6-bromo-1H-indol-3-yl)ethanamine has demonstrated potent antimicrobial activity against a panel of clinically relevant bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine

| Target Microorganism | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | ATCC 35218 | 8 | [1] |

| Staphylococcus aureus | ATCC 43387 | 8 | [1] |

| Staphylococcus aureus (MRSA) | CH 10850 | 2 | [5] |

| Staphylococcus aureus (MSSA) | ATCC 29213 | 2 | [5] |

| Klebsiella pneumoniae | 6/4 | 8 | [1] |

| Pseudomonas aeruginosa | ATCC 9027 | 64 | [1] |

| Enterococcus faecalis | ATCC 29212 | 32 | [1] |

| Candida albicans | ATCC 10231 | 64 |[1] |

Antibiofilm Activity

Bacterial biofilms are notoriously difficult to treat due to their protective extracellular matrix. 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine has shown efficacy in both preventing the formation of biofilms and eradicating established ones.

Table 2: Biofilm Inhibition and Eradication Data

| Target Microorganism | Strain | Biofilm Formation Inhibition (%) at MIC | Eradication of Preformed Biofilm (%) | Reference |

|---|---|---|---|---|

| Escherichia coli | ATCC 35218 | 68.3% | Not Reported | [1] |

| Staphylococcus aureus | ATCC 43387 | 82.2% | Not Reported | [1] |

| Staphylococcus aureus (MRSA) | CH 10850 | 52.6% | ~37.5% | [5] |

| Staphylococcus aureus (MSSA) | ATCC 29213 | 49.6% | Not Reported | [5] |

| Klebsiella pneumoniae | 6/4 | 40.0% | Not Reported |[1] |

Antibiotic Adjuvant Potential

A significant property of this bisindole alkaloid is its ability to act as an adjuvant, enhancing the activity of conventional antibiotics against resistant strains. A fluorinated analogue demonstrated a remarkable 256-fold reduction in the MIC of oxacillin against a clinical MRSA strain.[5][6] This synergistic effect suggests a potential to restore the efficacy of older antibiotics.

Proposed Mechanism of Action

While the precise mechanism of action is still under investigation, the antibiofilm activity of indole derivatives has been linked to the disruption of bacterial communication systems, known as quorum sensing (QS). In S. aureus, the accessory gene regulator (agr) system is a key QS pathway that controls the expression of virulence factors and biofilm formation. It has been suggested that indole compounds can cause a temporary repression of the agr system, thereby interfering with biofilm development.[5]

Key Experimental Methodologies

The evaluation of the biological activity of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine relies on standardized microbiology assays.

Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (bacteria, no compound) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Biofilm Formation Inhibition Assay

-

Add serial dilutions of the test compound to the wells of a 96-well plate.

-

Inoculate the wells with a standardized bacterial suspension.

-

Incubate the plate for 24 hours at 37°C to allow for biofilm formation.

-

After incubation, discard the planktonic (free-floating) cells and wash the wells gently with phosphate-buffered saline (PBS).

-

Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 15 minutes.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the bound stain with 30% acetic acid or ethanol.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The reduction in absorbance compared to the untreated control indicates the percentage of biofilm inhibition.[1]

Eradication of Preformed Biofilms Assay

-

Inoculate a 96-well plate with a bacterial suspension and incubate for 24 hours at 37°C to allow mature biofilms to form.

-

Remove the planktonic cells and wash the wells with PBS.

-

Add fresh medium containing serial dilutions of the test compound to the wells with the preformed biofilms.

-

Incubate for another 24 hours.

-

Quantify the remaining biofilm using the crystal violet staining method described above. The reduction in absorbance compared to the untreated biofilm control indicates the percentage of eradication.[5]

Conclusion

2,2-bis(6-bromo-1H-indol-3-yl)ethanamine stands out as a marine natural product with significant potential for drug development. Its potent antimicrobial and antibiofilm activities, especially against high-priority pathogens like MRSA, make it a compelling lead compound. Furthermore, its ability to act as an antibiotic adjuvant addresses the critical challenge of antimicrobial resistance. Future research should focus on elucidating its precise mechanism of action, exploring its in vivo efficacy and safety profile, and conducting further structure-activity relationship studies to optimize its therapeutic properties.

References

- 1. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1 H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(6-bromo-1H-indol-3-yl)ethanamine (6-Bromotryptamine): Discovery and Synthetic History

Audience: Researchers, scientists, and drug development professionals.

Note to the reader: The initial query requested information on 2-(6-bromo-1H-indol-1-yl)ethanamine. However, a comprehensive search of the scientific literature reveals a scarcity of information on this specific isomer. In contrast, the isomeric compound, 2-(6-bromo-1H-indol-3-yl)ethanamine, also known as 6-bromotryptamine, is a well-documented marine natural product with a notable history of synthesis and biological investigation. This guide will focus on the discovery and synthetic history of 2-(6-bromo-1H-indol-3-yl)ethanamine, as it is the compound of significant scientific interest.

Discovery and Natural Occurrence

2-(6-bromo-1H-indol-3-yl)ethanamine, commonly referred to as 6-bromotryptamine, is a substituted tryptamine that has been identified as a marine natural product.[1][2] Its discovery is rooted in the exploration of marine organisms for novel bioactive compounds. Notably, this compound and its derivatives have been isolated from the Gulf of California tunicate Didemnum candidum.[3] Derivatives such as 6-bromo-N-propionyltryptamine and 6-bromo-N-acetyltryptamine have been isolated from the marine bacterium Pseudoalteromonas rubra QD1-2, highlighting the diverse biological sources of these brominated indoles.[4][5] The presence of the bromine atom at the 6-position of the indole ring is a characteristic feature of many marine-derived indole alkaloids.

Synthetic History and Methodologies

The synthesis of 2-(6-bromo-1H-indol-3-yl)ethanamine and its derivatives is of significant interest due to their potential therapeutic applications, including as 5-HT2A receptor antagonists for the treatment of neurological disorders.[4][5] Several synthetic routes have been developed, typically starting from the commercially available 6-bromoindole.

A common synthetic approach involves the introduction of the ethanamine side chain at the C3 position of the 6-bromoindole core. One established method is the condensation of 6-bromotryptamine with various aliphatic acids to produce a range of N-acylated derivatives.[4] This method has been utilized to explore the structure-activity relationship of these compounds as 5-HT2A receptor antagonists.[4]

A general synthetic pathway to 2-(6-bromo-1H-indol-3-yl)ethanamine can be described in two main stages: the synthesis of the precursor 6-bromoindole, and the subsequent addition of the ethanamine side chain. The synthesis of 6-bromoindole itself can be achieved through various methods, including the bromination of indole.[6] Once 6-bromoindole is obtained, the ethanamine group can be introduced.

Herein, we present a representative synthetic scheme for the preparation of N-acylated derivatives of 2-(6-bromo-1H-indol-3-yl)ethanamine, which presupposes the availability of the parent amine.

General Synthetic Pathway for N-Acylated Derivatives

The synthesis of N-acylated derivatives of 6-bromotryptamine is typically achieved through an amide coupling reaction between 2-(6-bromo-1H-indol-3-yl)ethanamine and a carboxylic acid. This reaction is often facilitated by the use of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt).[4]

References

- 1. 6-Bromotryptamine - Wikipedia [en.wikipedia.org]

- 2. 6-Bromotryptamine - Wikiwand [wikiwand.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy 2-(6-bromo-1H-indol-3-yl)ethanamine (EVT-403486) | 96624-18-9 [evitachem.com]

The Potential of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its Analogs as Antibiotic Adjuvants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that enhance the efficacy of existing antibiotics. This technical guide delves into the potential of the marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its derivatives as potent antibiotic adjuvants, particularly against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). While the initial query focused on a related monoindole structure, the significant body of research on antibiotic adjuvant properties points towards the bisindole scaffold as the key pharmacophore. This document synthesizes the available data on its antimicrobial and synergistic activities, mechanisms of action, and relevant experimental protocols.

Chemical Compound Profile

-

Compound Name: 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine

-

Related Compounds: Fluorinated analogues of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine[1][2]

-

Core Structure: A bisindole alkaloid with bromine substitution at the 6th position of each indole ring.[3]

Quantitative Data on Antimicrobial and Adjuvant Activity

The efficacy of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its fluorinated analogue has been quantified through various in vitro assays. The data is summarized below.

Table 1: Minimum Inhibitory Concentrations (MICs)

| Compound | Bacterial Strain | MIC (µg/mL) |

| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (Compound 1) | S. aureus ATCC 29213 (MSSA) | Not explicitly stated in snippets |

| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (Compound 1) | S. aureus CH 10850 (MRSA) | Not explicitly stated in snippets |

| Fluorinated analogue (Compound 2) | S. aureus ATCC 29213 (MSSA) | Not explicitly stated in snippets |

| Fluorinated analogue (Compound 2) | S. aureus CH 10850 (MRSA) | Not explicitly stated in snippets |

Note: While the source articles mention antimicrobial activity, the specific MIC values for the compounds alone are not detailed in the provided search results. Further literature review would be required to populate these specific data points.

Table 2: Synergistic Activity with Oxacillin against MRSA

| Adjuvant Compound | Antibiotic | Bacterial Strain | Fold Reduction in Oxacillin MIC | Fractional Inhibitory Concentration Index (ΣFIC) | Interpretation |

| Fluorinated analogue of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | Oxacillin | S. aureus CH 10850 (MRSA) | 256 | 0.5 | Synergy[1][2] |

Mechanism of Action

The primary proposed mechanism of action for the antibiotic adjuvant effect of these bromoindole derivatives is the permeabilization of the bacterial cell membrane.[4] This disruption of the membrane integrity is thought to facilitate the entry of antibiotics that would otherwise be ineffective, thus restoring their potency.

Signaling Pathway: Proposed Mechanism of Action

Caption: Proposed mechanism of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine as an antibiotic adjuvant.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate antibiotic adjuvants.

Checkerboard Assay for Synergy Testing

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.[5][6][7][8][9]

Principle: Serial dilutions of two compounds are made in a 96-well microtiter plate, and the combination is tested against a standardized bacterial inoculum. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.

Protocol:

-

Preparation of Reagents: Prepare stock solutions of the bromoindole compound and the antibiotic in a suitable solvent (e.g., DMSO). Prepare Mueller-Hinton Broth (MHB) and a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Setup:

-

In a 96-well plate, create a two-dimensional array of concentrations.

-

Along the x-axis, serially dilute the antibiotic (e.g., from 2x MIC to 1/64x MIC).

-

Along the y-axis, serially dilute the bromoindole compound.

-

Each well will contain a unique combination of concentrations of the two agents.

-

Include wells with each agent alone to redetermine their MICs, as well as a growth control (no antimicrobial agents).

-

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis:

-

Determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

-

Calculate the FIC for each compound:

-

FIC A = (MIC of drug A in combination) / (MIC of drug A alone)

-

FIC B = (MIC of drug B in combination) / (MIC of drug B alone)

-

-

Calculate the ΣFIC (FIC Index): ΣFIC = FIC A + FIC B

-

Interpretation of ΣFIC:

-

≤ 0.5: Synergy

-

0.5 to ≤ 1.0: Additive

-

1.0 to ≤ 4.0: Indifference

-

4.0: Antagonism

-

-

Experimental Workflow: Checkerboard Assay

Caption: A streamlined workflow for performing a checkerboard synergy assay.

Time-Kill Curve Assay

This assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[6][10][11][12][13][14]

Principle: A bacterial culture is exposed to a fixed concentration of an antimicrobial agent (or combination), and the number of viable cells (CFU/mL) is determined at various time points.

Protocol:

-

Preparation: Grow a bacterial culture to the mid-logarithmic phase. Prepare tubes or flasks with MHB containing the test compound(s) at desired concentrations (e.g., MIC, 2x MIC). Include a growth control without any antimicrobial.

-

Inoculation: Inoculate the prepared tubes with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

-

Enumeration: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis:

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point.

-

Plot log10 CFU/mL versus time.

-

Interpretation:

-

Bactericidal activity: ≥ 3-log10 reduction in CFU/mL compared to the initial inoculum.

-

Bacteriostatic activity: < 3-log10 reduction in CFU/mL.

-

Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

-

-

Membrane Permeabilization Assay

This assay assesses the ability of a compound to disrupt the bacterial membrane.[15][16]

Principle: The uptake of a fluorescent probe, such as N-phenyl-1-naphthylamine (NPN) or SYTOX Green, which fluoresces in the hydrophobic environment of a compromised membrane, is measured.

Protocol (NPN Uptake Assay):

-

Cell Preparation: Grow bacteria to the mid-log phase, harvest by centrifugation, and resuspend in a suitable buffer (e.g., 5 mM HEPES).

-

Plate Setup: In a black, clear-bottom 96-well plate, add serial dilutions of the bromoindole compound.

-

Controls: Include a positive control (e.g., a known membrane-permeabilizing agent like colistin) and a negative control (e.g., DMSO).[15]

-

Probe Addition: Add NPN solution to each well.

-

Initiation of Reaction: Add the bacterial suspension to the wells.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex = 355 nm, λem = 420 nm) after a defined incubation period.

-

Data Analysis: Calculate the percentage of NPN uptake relative to the positive control.

Anti-Biofilm Activity

In addition to their role as antibiotic adjuvants, 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its fluorinated analogue have demonstrated the ability to inhibit the formation of S. aureus biofilms and eradicate pre-formed biofilms.[1][2] This is a significant finding, as biofilm-associated infections are notoriously difficult to treat.

Safety and Toxicity

Preliminary studies have indicated that 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its fluorinated analogue exhibit no hemolytic activity and have good stability in plasma, suggesting a non-toxic profile and potential for in vivo applications.[1][2]

Conclusion and Future Directions

2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its derivatives represent a promising class of antibiotic adjuvants. Their ability to potentiate the activity of conventional antibiotics against resistant pathogens like MRSA, coupled with their anti-biofilm properties and favorable preliminary safety profile, makes them attractive candidates for further drug development.

Future research should focus on:

-

Elucidating the precise molecular interactions with the bacterial membrane.

-

Optimizing the chemical structure to enhance potency and reduce potential toxicity.

-

Evaluating the in vivo efficacy of these compounds in animal models of infection.

-

Investigating the potential for synergy with a broader range of antibiotic classes against various multidrug-resistant bacteria.

This technical guide provides a foundational overview for researchers and drug development professionals interested in exploring the potential of bromoindole alkaloids as a novel strategy to combat antibiotic resistance.

References

- 1. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1 H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buy 2-(6-bromo-1H-indol-3-yl)ethanamine (EVT-403486) | 96624-18-9 [evitachem.com]

- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergy Testing by Checkerboard Assay [bio-protocol.org]

- 6. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]

- 9. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. actascientific.com [actascientific.com]

- 11. emerypharma.com [emerypharma.com]

- 12. nelsonlabs.com [nelsonlabs.com]

- 13. DSpace [helda.helsinki.fi]

- 14. A low-footprint, fluorescence-based bacterial time-kill assay for estimating dose-dependent cell death dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Membrane Permeabilization Assay [bio-protocol.org]

- 16. Membrane Permeabilization Assay [bio-protocol.org]

Methodological & Application

Application Note: N-Alkylation of Indoles for the Synthesis of Bioactive Derivatives

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. N-alkylation of the indole ring is a fundamental synthetic transformation that allows for the introduction of diverse functional groups, enabling the modulation of a molecule's physicochemical properties and biological activity. This application note provides a detailed protocol for the N-alkylation of indoles using a haloalkylamine, a common strategy for synthesizing compounds with potential therapeutic applications, such as the class of molecules exemplified by 2-(6-bromo-1H-indol-1-yl)ethanamine. The protocol described herein utilizes sodium hydride as a base in N,N-dimethylformamide, a robust and widely employed method for this transformation.[1][2][3][4][5]

Target Audience

This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are engaged in the synthesis and derivatization of indole-based compounds.

Experimental Protocol: N-Alkylation of 6-Bromoindole

This protocol details the N-alkylation of 6-bromoindole with a protected 2-bromoethanamine derivative, followed by deprotection to yield the target primary amine. Using a protecting group on the amine of the alkylating agent is crucial to prevent self-condensation and other side reactions. A tert-butyloxycarbonyl (Boc) group is a common choice for this purpose.

Materials

-

6-Bromoindole

-

tert-Butyl (2-bromoethyl)carbamate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane)

-

Dichloromethane (DCM)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and stirring equipment

Procedure

Step 1: N-Alkylation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 6-bromoindole (1.0 equivalent).

-

Add anhydrous DMF (approximately 5-10 mL per mmol of indole).

-

Cool the solution to 0 °C using an ice bath.

-

Under the inert atmosphere, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.[5] Hydrogen gas will evolve.

-

Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases and the solution becomes homogeneous or a suspension of the sodium salt of the indole forms.[3]

-

Cool the reaction mixture back down to 0 °C.

-

In a separate flask, dissolve tert-butyl (2-bromoethyl)carbamate (1.1 equivalents) in a minimal amount of anhydrous DMF or THF.

-

Add the solution of the alkylating agent dropwise to the indole anion solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[3][5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Work-up and Purification

-

Upon completion of the reaction, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-alkylated product.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 3: Deprotection of the Boc Group

-

Dissolve the purified Boc-protected intermediate in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

If the hydrochloride salt is desired, the crude product can be triturated with diethyl ether to induce precipitation. If the free base is required, the residue can be dissolved in an appropriate solvent and washed with a mild aqueous base (e.g., NaHCO₃ solution), followed by extraction, drying, and concentration.

-

Further purification, if necessary, can be achieved by recrystallization or chromatography.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of various indoles, based on literature precedents.

| Indole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | Benzyl chloride | NaH | HMPA | 0 to RT | 8-15 | ~90 | [1] |

| 6-Bromoindole | Methyl bromoacetate | NaH | DMF | RT | Overnight | High | [5] |

| 5-Chloroindole | Styrene oxide | Cs₂CO₃ | DMPU | 80 | 4 | High | [6] |

| 3-Cyanoindole | Dimethyl carbonate | DABCO | DMF | 90-95 | 5 | 98 | [7] |

| 7-Methoxyindole | Styrene oxide | Cs₂CO₃ | DMPU | 80 | 18 | 78 | [6] |

| Indole | Propyl bromide | Cs₂CO₃ | DMPU | 80 | 4 | 75 | [6] |

HMPA: Hexamethylphosphoramide, DMPU: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, DABCO: 1,4-Diazabicyclo[2.2.2]octane. Yields are approximate and can vary based on specific reaction conditions and substrate.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the N-alkylation of 6-bromoindole and subsequent deprotection.

Reaction Pathway Diagram

Caption: Chemical pathway for the synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

Application Notes and Protocols for the Solid-Phase Synthesis of 2-(6-bromo-1H-indol-1-yl)ethanamine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(6-bromo-1H-indol-1-yl)ethanamine is a versatile building block for the creation of diverse chemical libraries, particularly in the context of drug discovery. The indole nucleus is a privileged scaffold in medicinal chemistry, and the presence of a bromine atom at the 6-position offers a strategic point for diversification through various palladium-catalyzed cross-coupling reactions. The ethanamine side chain provides a convenient handle for immobilization onto a solid support, enabling the principles of solid-phase organic synthesis (SPOS) to be applied. This approach allows for the rapid and efficient synthesis of a multitude of analogs with purification simplified to washing steps, followed by a final cleavage and purification step.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the solid-phase synthesis of substituted indole libraries. The workflow covers the immobilization of the building block onto a Rink Amide resin, subsequent diversification of the indole core via Suzuki and Sonogashira cross-coupling reactions, and finally, cleavage from the solid support to yield the desired products.

Experimental Protocols

Protocol 1: Immobilization of this compound on Rink Amide Resin

This protocol describes the covalent attachment of the primary amine of the title compound to a Rink Amide resin via amide bond formation.

Materials:

-

Rink Amide AM resin (polystyrene, 1% DVB, 100-200 mesh)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Rink Amide AM resin (1.0 g, ~0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate the resin for 30 minutes at room temperature. Drain the solution and repeat the piperidine treatment for another 30 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL) to remove residual piperidine.

-

Coupling Reaction:

-

In a separate flask, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF (5 mL).

-

Pre-activate the mixture for 10 minutes at room temperature.

-

Add the activated solution to the deprotected resin.

-

Agitate the mixture for 12-18 hours at room temperature.

-

-

Washing: Drain the reaction mixture and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Capping (Optional): To block any unreacted amine sites on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF for 1 hour. Wash as in step 5.

-

Drying: Dry the resin under vacuum for several hours. A small sample can be cleaved to confirm successful loading.

Protocol 2: Diversification via Suzuki Cross-Coupling

This protocol details the palladium-catalyzed Suzuki coupling of a resin-bound 6-bromoindole with a boronic acid.

Materials:

-

Indole-loaded resin from Protocol 1

-

Aryl or heteroaryl boronic acid (5 equivalents)

-

Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.1 equivalents)

-

Sodium carbonate (Na₂CO₃), 2M aqueous solution

-

1,2-Dimethoxyethane (DME)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Water

Procedure:

-

Resin Swelling: Swell the indole-loaded resin in a 3:1 mixture of DME/water (8 mL) for 30 minutes.

-

Reagent Addition: Add the boronic acid (5 eq.), Pd(PPh₃)₄ (0.1 eq.), and the 2M Na₂CO₃ solution (5 eq.).

-

Reaction: Heat the reaction mixture at 80°C with gentle agitation for 12 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

Washing: Cool the resin to room temperature, drain the reaction mixture, and wash the resin with a 3:1 mixture of DME/water (3 x 10 mL), followed by DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Drying: Dry the resin under vacuum.

Protocol 3: Diversification via Sonogashira Cross-Coupling

This protocol describes the palladium/copper-catalyzed Sonogashira coupling of the resin-bound 6-bromoindole with a terminal alkyne.

Materials:

-

Indole-loaded resin from Protocol 1

-

Terminal alkyne (5 equivalents)

-

Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.1 equivalents)

-

Copper(I) iodide (CuI) (0.2 equivalents)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the indole-loaded resin in DMF (10 mL) for 30 minutes.

-

Reagent Addition: To the swollen resin, add the terminal alkyne (5 eq.), Pd(PPh₃)₄ (0.1 eq.), CuI (0.2 eq.), and triethylamine (10 eq.).

-

Reaction: Agitate the mixture at 50°C for 12 hours under an inert atmosphere.

-

Washing: Cool the resin to room temperature, drain the reaction mixture, and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Drying: Dry the resin under vacuum.

Protocol 4: Cleavage from Resin

This protocol outlines the final step of cleaving the synthesized compound from the solid support.

Materials:

-

Dried, derivatized resin from Protocol 2 or 3

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dried resin in a reaction vessel.

-

Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

-

Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 2-3 hours.[1]

-

Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL) and DCM (2 x 2 mL). Combine all filtrates.

-

Precipitation: Reduce the volume of the combined filtrate under a stream of nitrogen. Add cold diethyl ether (40-50 mL) to precipitate the crude product.

-

Isolation: Centrifuge the mixture, decant the ether, and repeat the ether wash twice. Dry the resulting solid (the crude product) under vacuum.

-

Purification: Purify the crude product by reverse-phase HPLC.

Data Presentation

The following tables summarize representative quantitative data for the described solid-phase synthesis workflow. This data is based on analogous systems reported in the literature for solid-phase synthesis on Rink Amide and other similar resins, as direct data for the specified scaffold is not available.

| Table 1: Resin Loading Efficiency | |

| Parameter | Representative Value |

| Initial Resin Loading Capacity | 0.4 - 0.8 mmol/g |

| Loading Efficiency | 85 - 95% |

| Final Resin Loading | 0.34 - 0.76 mmol/g |

| Table 2: Diversification Reaction Yields and Purity | ||

| Reaction | Building Blocks (Examples) | Purity of Crude Product (Post-Cleavage, by LC-MS) |

| Suzuki Coupling | Phenylboronic acid, 4-Methoxyphenylboronic acid | 75 - 90% |

| Sonogashira Coupling | Phenylacetylene, 1-Octyne | 70 - 85% |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for solid-phase synthesis using this compound.

Logical Relationship for Diversification

Caption: Diversification pathways for the resin-bound 6-bromo-indole scaffold.

References

Application Notes and Protocols: 2-(6-bromo-1H-indol-1-yl)ethanamine as a Precursor for Complex Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant pharmacological activities. The functionalized indole core serves as a versatile scaffold for the synthesis of complex molecular architectures. This document provides detailed application notes and protocols for the use of 2-(6-bromo-1H-indol-1-yl)ethanamine, a key precursor, in the synthesis of complex indole alkaloids, with a specific focus on the total synthesis of the marine alkaloid Eudistomin U. Eudistomin U, a bromo-substituted β-carboline, is known for its antibacterial properties and its ability to interact with DNA.[1][2] The protocols outlined herein detail the synthesis of the precursor, its subsequent cyclization via the Pictet-Spengler reaction, and final aromatization to yield the target alkaloid.

Introduction

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[3] The strategic functionalization of the indole ring and its side chains allows for the construction of complex polycyclic systems with a wide array of biological targets. This compound is a valuable starting material for the synthesis of complex indole alkaloids due to the presence of a reactive primary amine and a bromine-substituted indole core. The bromine atom offers a handle for further functionalization via cross-coupling reactions, while the ethanamine side chain is primed for cyclization reactions, most notably the Pictet-Spengler reaction, to form the characteristic tetrahydro-β-carboline core of many indole alkaloids.[4]

Synthetic Strategy Overview

The synthesis of complex indole alkaloids from this compound can be approached in a modular fashion. The general workflow involves:

-

Synthesis of the Precursor: Preparation of this compound via N-alkylation of 6-bromoindole.

-

Formation of the Core Structure: Pictet-Spengler reaction of the precursor with a suitable aldehyde or ketone to construct the polycyclic core.

-

Final Elaboration/Aromatization: Subsequent chemical transformations, such as aromatization, to yield the final complex alkaloid.

This strategy is exemplified by the total synthesis of Eudistomin U, where this compound is reacted with indole-3-carboxaldehyde in a Pictet-Spengler reaction, followed by aromatization.

References

Application Notes and Protocols: In Vitro Bioactivity Profiling of 2-(6-bromo-1H-indol-1-yl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The subject of this application note, 2-(6-bromo-1H-indol-1-yl)ethanamine, is a synthetic indole derivative. While specific bioactivity data for this compound is not extensively documented, its structural similarity to other bioactive indoles, such as the marine alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine which has demonstrated antimicrobial and antibiofilm properties, suggests its potential as a therapeutic agent.[3][4] These application notes provide a comprehensive suite of in vitro assays to systematically evaluate the bioactivity of this compound, focusing on its potential antimicrobial, cytotoxic, and enzyme inhibitory activities.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the in vitro bioactivity of this compound.

Caption: General workflow for in vitro bioactivity screening.

Section 1: Antimicrobial Activity

Rationale

Given that related bromo-indole compounds have shown antimicrobial properties, a primary screen for antibacterial and antifungal activity is warranted.[3][4] The initial assay will determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1.2.1. Materials

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer

1.2.2. Procedure

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform a two-fold serial dilution of the compound in the appropriate growth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strains to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Controls: Include positive controls (microbes in medium without compound) and negative controls (medium only).

-

Incubation: Incubate the plates at the optimal temperature and duration for each microbial strain (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

| Microbial Strain | MIC (µg/mL) of this compound |

| S. aureus | |

| E. coli | |

| C. albicans |

Section 2: Cytotoxicity Assessment

Rationale

It is crucial to assess the cytotoxic potential of the test compound against mammalian cell lines to determine its therapeutic index. Many indole derivatives have been investigated for their anticancer properties.[5] An initial screen against a cancer cell line and a non-cancerous cell line is recommended.

Experimental Protocol: MTT Cell Viability Assay

2.2.1. Materials

-

This compound

-

Human cancer cell line (e.g., MCF-7, A549)

-

Non-cancerous human cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

96-well cell culture plates

-

Microplate reader

2.2.2. Procedure

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Data Presentation

| Cell Line | IC50 (µM) of this compound |

| MCF-7 | |

| A549 | |

| HEK293 |

Section 3: Enzyme Inhibition Assay - Indoleamine 2,3-Dioxygenase 1 (IDO1)

Rationale

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes tryptophan and is a key target in cancer immunotherapy.[6][7] Given that the test compound is an indole derivative, evaluating its potential to inhibit IDO1 is a logical step.

Signaling Pathway

Caption: IDO1 metabolic pathway and point of inhibition.

Experimental Protocol: IDO1 Enzymatic Assay

This protocol is based on the measurement of kynurenine, the product of the IDO1-catalyzed reaction.[8]

3.3.1. Materials

-

Recombinant human IDO1 enzyme

-

This compound

-

L-Tryptophan

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Potassium phosphate buffer

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well plates

-

Microplate reader

3.3.2. Procedure

-

Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

-

Compound Addition: Add varying concentrations of this compound to the wells of a 96-well plate.

-

Enzyme Addition: Initiate the reaction by adding the IDO1 enzyme to the reaction mixture.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding TCA.

-

Kynurenine Detection: Add Ehrlich's reagent to each well and incubate to allow color development.

-

Absorbance Measurement: Measure the absorbance at 480 nm.

-